Morpholine, 2-(3-fluorophenyl)-, (2R)-
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Overview
Description
Morpholine, 2-(3-fluorophenyl)-, (2R)- is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 3-fluorophenyl group at the 2-position, and it exists in the (2R)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Morpholine, 2-(3-fluorophenyl)-, (2R)- involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of Morpholine, 2-(3-fluorophenyl)-, (2R)- may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-(3-fluorophenyl)-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholine, 2-(3-fluorophenyl)-, (2R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Morpholine, 2-(3-fluorophenyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 2-(3-fluorophenyl)-3-methyl-, (2R,3R)-rel-: This compound has an additional methyl group at the 3-position of the morpholine ring.
(2R)-2-(3-fluorophenyl)morpholine: This is another stereoisomer of the compound with a similar structure.
Uniqueness
Morpholine, 2-(3-fluorophenyl)-, (2R)- is unique due to its specific (2R)-configuration, which can influence its reactivity and interactions with biological targets. The presence of the fluorophenyl group also imparts distinct electronic properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Morpholine, 2-(3-fluorophenyl)-, (2R)- is a synthetic organic compound belonging to the morpholine class of derivatives. Its structural features include a morpholine ring and a 3-fluorophenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Features
Compound Name | Structural Features | Unique Properties |
---|---|---|
Morpholine, 2-(3-fluorophenyl)-, (2R)- | Morpholine ring with 3-fluorophenyl group | Potential for π-π interactions and hydrogen bonding |
The biological activity of Morpholine, 2-(3-fluorophenyl)-, (2R)- is largely attributed to its ability to interact with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring facilitates hydrogen bonding with polar functional groups. These interactions can modulate the activity of enzymes or receptors involved in different biological pathways.
Antimicrobial Activity
Research indicates that Morpholine, 2-(3-fluorophenyl)-, (2R)- exhibits antimicrobial properties against various bacterial and fungal strains. This suggests its potential use as an antimicrobial agent in pharmaceutical applications.
Anticancer Properties
Several studies have explored the anticancer effects of morpholine derivatives. For example, compounds with similar structures have shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. Specifically, studies demonstrate that morpholine derivatives can inhibit cell proliferation in breast cancer models .
Neuropharmacological Effects
Morpholine derivatives are also investigated for their neuropharmacological activities. They act as inhibitors of norepinephrine and serotonin transporters, which are crucial for the treatment of mood disorders such as depression and anxiety . The presence of the fluorine atom in this compound may enhance its binding affinity to these transporters, thereby increasing its therapeutic efficacy .
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various morpholine derivatives on human cancer cell lines. Results indicated that certain regioisomers exhibited significant antiproliferative activity against M-HeLa and MCF-7 cells. The half-maximal inhibitory concentration (IC50) values were determined for these compounds, highlighting their potential as anticancer agents .
- Mechanistic Insights : Investigations into the mechanism revealed that the fluorine substitution alters electronic properties, affecting molecular interactions with target proteins. This modification can lead to enhanced potency in inhibiting cellular processes associated with tumor growth .
- Synthesis and Optimization : The synthesis of Morpholine, 2-(3-fluorophenyl)-, (2R)- has been optimized using various catalytic methods to improve yield and purity. Techniques such as Lewis acid catalysis have been employed to facilitate the formation of this compound from simpler precursors .
Properties
CAS No. |
920802-29-5 |
---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 |
InChI Key |
OLENKPLLMGPQSX-JTQLQIEISA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CC(=CC=C2)F |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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